molecular formula C4H12Cl2N2O2 B3029414 DL-2,4-Diaminobutyric acid dihydrochloride CAS No. 65427-54-5

DL-2,4-Diaminobutyric acid dihydrochloride

Cat. No.: B3029414
CAS No.: 65427-54-5
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-UHFFFAOYSA-N
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Description

Contextualizing DL-2,4-Diaminobutyric Acid Dihydrochloride (B599025) as a Non-Proteinogenic Amino Acid Analog

DL-2,4-Diaminobutyric acid dihydrochloride is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are naturally incorporated into proteins during translation. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). Its structure consists of a butyric acid backbone with amino groups at the second (alpha) and fourth (gamma) positions. The dihydrochloride form indicates that the two amino groups are protonated, forming a salt with two chloride ions, which enhances its stability and solubility in aqueous solutions.

As a non-natural amino acid derivative, it serves as a valuable tool in peptide chemistry and drug discovery research. Its unique structure allows for the synthesis of peptides with modified properties, such as increased resistance to enzymatic degradation.

Historical Perspective on the Isolation and Initial Characterization in Biological Systems

The parent compound, 2,4-diaminobutyric acid (DAB), has been identified in various natural sources. For instance, L-2,4-diaminobutyric acid has been reported in plants like Lathyrus latifolius and bacteria such as Streptomyces albidoflavus. nih.gov The isolation and characterization of DAB from these biological systems were crucial first steps in understanding its potential physiological roles. Early research focused on its presence in the cell walls of certain actinomycetes, where the isomeric form of DAB was found to have taxonomic significance. nih.gov

Subsequent studies led to the purification and characterization of enzymes involved in its metabolism. For example, L-2,4-diaminobutyrate decarboxylase, the enzyme responsible for producing 1,3-diaminopropane (B46017) from L-2,4-diaminobutyric acid, was isolated and characterized from Acinetobacter calcoaceticus. nih.gov These foundational discoveries paved the way for the synthesis and investigation of its racemic mixture, DL-2,4-Diaminobutyric acid, and its individual isomers for various research applications.

Overview of Stereoisomerism: DL-Racemic Mixture and Enantiomeric Significance in Biological Systems

DL-2,4-Diaminobutyric acid is a racemic mixture, meaning it contains equal amounts of its two stereoisomers, or enantiomers: L-2,4-Diaminobutyric acid and D-2,4-Diaminobutyric acid. These isomers are non-superimposable mirror images of each other and often exhibit distinct biological activities due to the stereospecific nature of enzymes and receptors in biological systems. nih.govnih.gov

The interconversion between these enantiomers is catalyzed by enzymes known as racemases. frontiersin.org A notable example is the recently discovered PddB, a PLP-independent 2,4-diaminobutyric acid racemase found in the biosynthesis of a D-amino acid homopolymer in an actinobacterium. frontiersin.orgnih.gov

L-2,4-Diaminobutyric Acid Isomer

The L-isomer, also known as (S)-2,4-diaminobutanoic acid, has been the subject of considerable research. nih.gov It is known to interact with various biological targets and has been investigated for its effects on cellular processes. For instance, it has been shown to have a cytolytic effect on human glioma cells and fibroblasts in culture. nih.gov In neuroscience research, L-2,4-diaminobutyric acid is a potent inhibitor of GABA uptake in the brain. nih.govnih.gov This inhibition can lead to an increase in the concentration of GABA in the synaptic cleft, thereby modulating neuronal activity. Studies have also explored its potential neurotoxic effects, which may be linked to the inhibition of hepatic urea (B33335) formation, leading to ammonia (B1221849) toxicity. portlandpress.combohrium.com

D-2,4-Diaminobutyric Acid Isomer

The D-isomer, or (R)-2,4-diaminobutanoic acid, also exhibits biological activity, although it is often less potent than the L-isomer in certain contexts. nih.gov For example, while the L-isomer is a strong inhibitor of GABA uptake, the D-isomer is significantly less effective in this regard. nih.govnih.gov However, both isomers are equipotent as inhibitors of the sodium-independent binding of GABA to brain membranes. nih.gov The D-isomer has been studied for its potential to inhibit the growth of certain microorganisms and as a precursor for the synthesis of other biologically active compounds. D-amino acids, in general, are increasingly being recognized for their roles in neurological processes, with some acting as modulators of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com

Research Significance and Interdisciplinary Relevance (Neuroscience, Microbiology, Pharmacology)

The unique properties of DL-2,4-Diaminobutyric acid and its individual isomers have made it a valuable tool across multiple scientific fields.

Neuroscience: A primary area of investigation is its interaction with the GABAergic system. nih.gov By inhibiting GABA uptake, it serves as a pharmacological tool to study the role of GABA in various physiological and pathological processes. nih.govnih.gov Its ability to potentiate the effects of certain drugs, such as those inducing catalepsy, has been used to probe the interactions between different neurotransmitter systems in the brain. nih.gov

Microbiology: The presence of 2,4-diaminobutyric acid in the cell walls of certain bacteria has made it a target for taxonomic classification. nih.gov Furthermore, the D-isomer has shown potential for inhibiting the growth of some microorganisms. The discovery of enzymes like 2,4-diaminobutyric acid racemase in bacteria opens up avenues for understanding microbial physiology and developing novel antimicrobial strategies. frontiersin.orgnih.gov

Pharmacology: The compound is utilized in drug discovery and development. Its non-proteinogenic nature makes it a useful building block for creating peptide analogs with enhanced stability and novel biological activities. Research has also explored its potential antitumor effects, with studies showing it can induce cell death in certain cancer cell lines, such as hepatoma cells. nih.govlu.se It is also used as an internal standard for amino acid analysis. fishersci.ca

Interactive Data Table: Properties of 2,4-Diaminobutyric Acid Isomers

PropertyL-2,4-Diaminobutyric AcidD-2,4-Diaminobutyric AcidThis compound
Synonyms (S)-2,4-Diaminobutanoic acid, L-Dbu(R)-2,4-Diaminobutanoic acid(RS)-2,4-Diaminobutanoic acid dihydrochloride
Molecular Formula C4H10N2O2C4H10N2O2C4H10N2O2 · 2HCl
Molecular Weight 118.13 g/mol 118.13 g/mol 191.06 g/mol
Key Biological Role Potent inhibitor of GABA uptakeWeaker inhibitor of GABA uptake, potential antimicrobialRacemic mixture with combined properties

Properties

IUPAC Name

2,4-diaminobutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886770
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
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Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-09-6, 65427-54-5
Record name L-2,4-Diaminobutyric acid dihydrochloride
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Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
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Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
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Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
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Record name DL-2,4-diaminobutyric acid dihydrochloride
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Biosynthesis and Metabolic Pathways of 2,4 Diaminobutyric Acid

Elucidation of Biosynthetic Pathways in Diverse Organisms

The production of 2,4-diaminobutyric acid is not ubiquitous in nature; rather, it is found in specific species where it plays distinct physiological roles. The biosynthetic routes to this non-proteinogenic amino acid have been characterized in select microorganisms and plants, showcasing convergent evolution in the utilization of common metabolic precursors.

Microbial Biosynthesis (e.g., Streptomyces celluloflavus, Streptoalloteichus hindustanus)

In the microbial realm, particularly within the phylum Actinobacteria, 2,4-diaminobutyric acid serves as a monomer for the synthesis of bioactive polymers. Notably, Streptomyces celluloflavus and Streptoalloteichus hindustanus produce poly-L-diaminobutyric acid (poly-L-Dab) and its mirror image, poly-D-diaminobutyric acid (poly-D-Dab), respectively. frontiersin.orgjipb.netnih.gov The biosynthesis of these polymers involves a unique enzymatic machinery that orchestrates the formation of the monomer and its subsequent polymerization.

The polymerization of 2,4-diaminobutyric acid into its homopolymers is carried out by enzymes that resemble non-ribosomal peptide synthetases (NRPSs). frontiersin.orgjipb.netnih.gov Unlike the ribosome-dependent synthesis of proteins, NRPSs are large, modular enzymes that can incorporate non-proteinogenic amino acids into peptides. In the case of poly-D-Dab synthesis in Streptoalloteichus hindustanus, a distinctive membrane-bound single-module NRPS-like enzyme, poly-D-Dab synthetase (PddA), is responsible for the iterative condensation of D-Dab monomers. frontiersin.org This process involves the adenylation and subsequent transfer of the amino acid to a thiolation domain, followed by peptide bond formation.

A fascinating aspect of DABA polymer biosynthesis is the strict stereocontrol. Streptomyces celluloflavus produces the L-isomer of the polymer, while Streptoalloteichus hindustanus synthesizes the D-isomer. frontiersin.orgjipb.netnih.gov This stereoselectivity is governed by the specific enzymes within their respective biosynthetic gene clusters.

In Streptoalloteichus hindustanus, the biosynthesis of the D-Dab monomer involves a crucial enantiomeric inversion step. The biosynthetic gene cluster for poly-D-Dab contains a gene encoding a racemase, designated PddB. frontiersin.orgjipb.netnih.gov This enzyme catalyzes the conversion of the L-enantiomer of 2,4-diaminobutyric acid to its D-enantiomer. PddB is a pyridoxal (B1214274) 5'-phosphate (PLP)-independent racemase, a noteworthy feature as many amino acid racemases are PLP-dependent. frontiersin.org The poly-D-Dab synthetase then selectively activates and incorporates the D-Dab into the growing polymer chain. frontiersin.orgjipb.netnih.gov This mechanism highlights a key bifurcation in the pathway leading to the two different stereoisomers of the polymer.

Plant Biosynthesis (e.g., Lathyrus sylvestris)

In the plant kingdom, 2,4-diaminobutyric acid is found in certain species of the genus Lathyrus, commonly known as vetchlings. Lathyrus sylvestris (flatpea) is a notable example where the biosynthesis of DABA has been investigated. acs.orgdocumentsdelivered.comnih.gov

Studies utilizing radiolabeled precursors in Lathyrus sylvestris have provided insights into the metabolic origins of 2,4-diaminobutyric acid. Research has demonstrated the incorporation of both L-[3H]homoserine and DL-[1-14C]aspartic acid into DABA. acs.orgdocumentsdelivered.comnih.gov This suggests that the carbon skeleton of DABA is derived from the aspartate family of amino acids. The aspartate metabolic pathway is a central route in plants for the synthesis of several essential amino acids, including lysine (B10760008), threonine, methionine, and isoleucine. sigmaaldrich.comnih.gov The synthesis of DABA appears to be a specialized branch of this pathway in Lathyrus species. While the precise enzymatic steps for the conversion of homoserine and aspartic acid to DABA in plants have not been fully elucidated, the precursor-product relationship is well-established. In vitro studies with crude enzyme extracts from Lathyrus sylvestris leaves have confirmed the conversion of 2,3-3H-aspartic acid into DABA. jipb.net

Enzymology of 2,4-Diaminobutyric Acid Metabolism

The metabolic fate of 2,4-diaminobutyric acid is dictated by a suite of enzymes that catalyze its synthesis, modification, and degradation. Key enzymes involved in DABA metabolism have been identified and characterized from various microbial sources.

One of the pivotal enzymes in the biosynthesis of D-amino acid-containing natural products is the racemase. In Streptoalloteichus hindustanus, the PLP-independent 2,4-diaminobutyric acid racemase, PddB, plays a critical role in providing the D-Dab precursor for poly-D-Dab synthesis. frontiersin.orgnih.gov This enzyme exhibits weak homology to diaminopimelate epimerase (DapF), suggesting an evolutionary link between primary and secondary metabolic pathways. frontiersin.org

Another important class of enzymes involved in DABA metabolism are decarboxylases. In Acinetobacter calcoaceticus, an L-2,4-diaminobutyrate decarboxylase has been purified and characterized. nih.gov This enzyme catalyzes the removal of a carboxyl group from L-DABA to produce 1,3-diaminopropane (B46017). The enzyme requires pyridoxal 5'-phosphate as a cofactor and is activated by Ca2+. nih.gov

Furthermore, acetyltransferases can modify 2,4-diaminobutyric acid. The L-2,4-diaminobutyric acid acetyltransferase (EctA) is an enzyme involved in the biosynthesis of ectoine (B1671093), a compatible solute, in various bacteria. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutyrate, forming N-γ-acetyl-L-2,4-diaminobutyric acid. nih.gov

The following table provides a summary of the key enzymes involved in the metabolism of 2,4-diaminobutyric acid that have been discussed:

Enzyme NameOrganismSubstrate(s)Product(s)Cofactor(s)Metabolic Pathway
Poly-D-Dab synthetase (PddA) Streptoalloteichus hindustanusD-2,4-Diaminobutyric acidPoly-D-diaminobutyric acidATPPoly-D-Dab biosynthesis
2,4-Diaminobutyric acid racemase (PddB) Streptoalloteichus hindustanusL-2,4-Diaminobutyric acidD-2,4-Diaminobutyric acidNone (PLP-independent)Poly-D-Dab biosynthesis
L-2,4-Diaminobutyrate decarboxylase Acinetobacter calcoaceticusL-2,4-Diaminobutyric acid1,3-Diaminopropane, CO2Pyridoxal 5'-phosphate, Ca2+DABA catabolism
L-2,4-Diaminobutyric acid acetyltransferase (EctA) Various bacteria (e.g., Paenibacillus lautus)L-2,4-Diaminobutyric acid, Acetyl-CoAN-γ-acetyl-L-2,4-diaminobutyric acid, CoA-Ectoine biosynthesis

Biological Functions and Mechanisms of Action in Advanced Systems

Neurobiological Activity and Interactions with Neurotransmitter Systems

DL-2,4-Diaminobutyric acid (DABA) exhibits significant neurobiological activity, primarily through its interaction with the GABAergic system and certain amino acid transport systems. Its mechanisms of action involve the modulation of neurotransmitter levels and transport, which influences synaptic function.

DABA's most prominent action is the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. wikipedia.org It achieves this by targeting key proteins responsible for regulating GABA concentration in the synapse. wikipedia.org

DL-2,4-Diaminobutyric acid acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the metabolic breakdown of GABA into glutamate (B1630785). wikipedia.org Kinetic studies have characterized this inhibition as both non-linear and non-competitive. medchemexpress.comnih.govmedchemexpress.com This mode of inhibition means that DABA does not directly compete with GABA for the enzyme's active site. The L-isomer, L-DABA, is noted as a weak inhibitor of GABA-T. medchemexpress.commedchemexpress.com By impeding the function of GABA-T, DABA leads to a decrease in GABA catabolism. wikipedia.orgnih.gov

Table 1: Inhibitory Action of L-2,4-Diaminobutyric acid on GABA Transaminase

Compound Target Enzyme Inhibition Type Potency (IC50)

In addition to enzymatic inhibition, DL-2,4-Diaminobutyric acid functions as a GABA reuptake inhibitor. wikipedia.org It blocks the action of GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft and transporting it back into presynaptic neurons and glial cells. wikipedia.org The S(+)-stereoisomer of 2,4-diaminobutyric acid is significantly more potent than the R(-)-isomer in inhibiting the sodium-dependent uptake of GABA in rat brain slices, showing a stereospecificity for this action. nih.gov This blockade of reuptake is a crucial mechanism for increasing the extracellular concentration of GABA. wikipedia.org

The dual mechanisms of inhibiting GABA breakdown and blocking its reuptake result in a significant elevation of GABA levels in the brain. wikipedia.orgnih.gov The increase in GABA concentration directly parallels the inhibition of GABA transaminase activity. medchemexpress.comnih.govmedchemexpress.com With higher concentrations of GABA present in the synaptic cleft for a longer duration, there is an enhancement of GABAergic neurotransmission. wikipedia.org This amplified inhibitory signaling can modulate the activity of neural circuits. For instance, pretreatment with DABA has been shown to enhance the cataleptogenic effects of other neuroactive agents, which is interpreted as support for the existence of an inhibitory strionigral GABAergic pathway. nih.gov

The available research literature primarily focuses on the effects of DL-2,4-Diaminobutyric acid on the GABAergic system and amino acid transporters. While both isomers of 2,4-diaminobutyric acid have been found to be equipotent as inhibitors of the sodium-independent binding of GABA to brain membranes, this action is distinct from its effects on GABA uptake and relates to GABA receptors. nih.gov There is no clear evidence from the provided research to suggest a direct interaction or modulation of ionotropic glutamate receptors, such as NMDA or AMPA receptors, by DL-2,4-Diaminobutyric acid.

DL-2,4-Diaminobutyric acid and its scaffold have been shown to interact with neutral amino acid transporters, including ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5) and transporters of System A, such as SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2; SLC38A2). nih.govnih.gov

The 2,4-diaminobutyric acid (DAB) chemical structure has served as a basis for developing a series of competitive inhibitors of ASCT2. nih.gov L-DAB itself can elicit currents in cells expressing the ASCT2 transporter, indicating it is recognized by the transporter's binding site. nih.gov ASCT2 is a sodium-dependent transporter crucial for the exchange of neutral amino acids like glutamine, which is vital for the growth of rapidly proliferating cells. solvobiotech.comnih.govresearchgate.net

Furthermore, research has identified that the intense accumulation of certain diamino acid analogs, like 2,4-diaminobutyric acid, into cells can occur via System A transporters. nih.gov System A is a ubiquitous sodium-dependent transport system for small, neutral amino acids. nih.govnih.gov This interaction suggests that DL-2,4-Diaminobutyric acid can act as a substrate for these transporters, influencing the cellular homeostasis of amino acids. nih.gov

Table 2: Interaction of 2,4-Diaminobutyric Acid with Neutral Amino Acid Transporters

Transporter Family Specific Transporter Type of Interaction
Solute Carrier Family 1 (SLC1) ASCT2 (SLC1A5) Substrate/recognized by binding site; Scaffold for competitive inhibitors nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
DL-2,4-Diaminobutyric acid dihydrochloride (B599025) DABA
gamma-Aminobutyric acid GABA
Glutamate
Alanine
Serine
Cysteine
Glutamine
N-methyl-D-aspartate NMDA

Modulation of Electrogenic Sodium-Dependent Neutral Amino Acid Transporters (System A, ASCT2)

Substrate Recognition and Binding Site Characteristics

DL-2,4-Diaminobutyric acid (DABA) is recognized by specific enzymes and transport systems, demonstrating precise binding characteristics. A key example is its interaction with 2,4-diaminobutyric acid racemase (PddB), a PLP-independent enzyme found in actinobacteria involved in the biosynthesis of antiviral compounds. nih.govfrontiersin.org PddB shows strict substrate selectivity for DABA, not acting on other diamino acids like L-arginine, L-lysine, or L-ornithine. nih.govfrontiersin.org Structural modeling and site-directed mutagenesis of PddB reveal a remarkable conformational similarity to diaminopimelate epimerase (DapF). nih.gov The catalytic mechanism of PddB relies on a thiolate-thiol pair within the active site. nih.govfrontiersin.org Two critical cysteine residues, Cys101 and Cys233, act as the catalytic diad. frontiersin.org The reaction proceeds through a transient planar carbanion intermediate, where one cysteine residue's thiolate group deprotonates the substrate's α-carbon, and the other's thiol group subsequently protonates the intermediate to form the opposite enantiomer. nih.govfrontiersin.org This mechanism is supported by the finding that sulfhydryl reagents such as HgCl₂ and 4-chloromercuribenzoic acid almost completely abolish the enzyme's activity. frontiersin.org

In mammalian systems, DABA interacts with neurotransmitter transport systems. The S(+)-stereoisomer of 2,4-diaminobutyric acid is significantly more potent—by a factor of at least 20—than the R(-)-isomer at inhibiting the sodium-dependent uptake of gamma-aminobutyric acid (GABA) in rat brain slices. nih.govnih.gov This stereospecificity highlights the precise structural requirements for recognition and binding to the GABA transport protein. nih.gov

Electrophysiological Effects and Membrane Potential Alterations

DL-2,4-Diaminobutyric acid exerts significant electrophysiological effects, primarily through its interaction with the GABA system. As an inhibitor of GABA reuptake and GABA transaminase (GABA-T), DABA effectively increases the concentration of GABA in the synapse. wikipedia.org This elevation of an inhibitory neurotransmitter can alter membrane potentials and neuronal excitability. The resting membrane potential of a cell is established by the differential permeability of the membrane to various ions, creating a negative charge on the cell's interior relative to the exterior. cvphysiology.comclinicalgate.com By enhancing GABAergic inhibition, DABA can contribute to hyperpolarization or stabilization of the resting membrane potential, making it more difficult for a neuron to depolarize and fire an action potential.

In specific cancer cell lines, the accumulation of L-2,4-diaminobutyric acid leads to profound membrane potential alterations through a different mechanism. The massive and unlimited uptake of the amino acid, driven by the sodium gradient, can trigger an energy crisis as the cell expends significant energy in an attempt to restore the Na+ gradient. nih.gov This intense ion transport activity directly impacts the electrogenic pumps responsible for maintaining membrane potential, leading to depolarization and eventual cell lysis. nih.gov

Role in Cellular Processes and Signaling

Impact on Amino Acid Metabolism and Protein Synthesis

DL-2,4-Diaminobutyric acid directly influences amino acid metabolism, most notably that of GABA. It acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA. wikipedia.org This inhibition leads to an accumulation of GABA, altering the balance of this key inhibitory neurotransmitter. wikipedia.org

The compound also serves as a crucial substrate in specialized metabolic pathways. In certain bacteria, L-2,4-diaminobutyric acid is a precursor in the biosynthesis of ectoine (B1671093), a chemical chaperone. nih.govuni-marburg.de The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of DABA, forming N-γ-acetyl-L-2,4-diaminobutyrate. nih.govuni-marburg.de This product is then cyclized by ectoine synthase. nih.govuni-marburg.de Furthermore, the enzyme 2,4-diaminobutyric acid racemase (PddB) facilitates the stereoinversion between L-DABA and D-DABA, the latter being an essential component for the synthesis of the antiviral polymer γ-poly-D-2,4-diaminobutyric acid. nih.govfrontiersin.org

While DABA is a non-proteinogenic amino acid, meaning it is not incorporated into proteins by the natural translational machinery, significant alterations in the cellular environment, such as those caused by its massive uptake in cancer cells, can lead to a state of hyperosmosis and energy depletion, which would indirectly but profoundly disrupt processes like protein synthesis. nih.govembopress.org

Influence on Cellular Viability and Apoptosis in Specific Cell Lines

L-2,4-Diaminobutyric acid demonstrates significant cytolytic and antitumor effects in various cancer cell lines. This activity is not based on traditional apoptotic pathways but rather on a unique mechanism of overwhelming cellular transport capacity. nih.gov Studies on hepatoma and glioma cells have shown that DABA accumulates in malignant cells in a manner that does not appear to follow saturation kinetics. nih.govnih.gov This massive, unchecked influx is energized by the sodium gradient and leads to a state of hyperosmosis, causing the cell to swell and ultimately lyse. nih.gov

This process is both dose- and time-dependent. For instance, a human glioma cell line (SKMG-1) and normal human fibroblasts both exhibited a cytolytic effect when exposed to DABA, with the compound not being preferentially toxic to the glioma cells in this particular study. nih.gov The cytolytic effect could be partially mitigated by the presence of methyl-AIB, indicating a competitive interaction at the amino acid transporter level. nih.gov

Cytolytic Effects of L-2,4-Diaminobutyric Acid on Various Cell Lines
Cell LineEffectConcentration / ConditionsReference
Hepatoma CellsIrreversible cell damage8 mmol/L for 8 hours nih.gov
Human Glioma (SKMG-1)LD50 (50% reduction in cell count)20 mM after 24 hours nih.gov
Human Glioma (SKMG-1)LD5014 mM after 48 hours nih.gov
Normal Human FibroblastsLD5012.5 mM after 24 hours nih.gov
Normal Human FibroblastsLD5010 mM after 48 hours nih.gov

Antimicrobial and Antiviral Activities of 2,4-Diaminobutyric Acid Derivatives

Derivatives of 2,4-diaminobutyric acid have been identified as possessing significant biological activities, particularly antiviral properties. A notable example is γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), a homopolymer synthesized by the actinobacterium Streptoalloteichus hindustanus. nih.govfrontiersin.org The biosynthesis of this antiviral polymer is dependent on the D-enantiomer of 2,4-diaminobutyric acid. nih.govfrontiersin.org The production of D-DABA from the more common L-DABA is catalyzed by the enzyme PddB, a cofactor-independent racemase, highlighting a specific metabolic pathway geared towards the creation of this antiviral compound. nih.govfrontiersin.org While the broader spectrum of antimicrobial activity for various synthetic derivatives is an area of ongoing research, the naturally occurring poly-D-Dab stands out as a clear example of a DABA derivative with defined antiviral action. mdpi.commdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Diaminobutyric Acid Dihydrochloride

Chromatographic Techniques with Advanced Detection

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For DABA analysis, several chromatographic techniques are utilized, each coupled with a specific detection method to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally unstable compounds. nih.gov When coupled with fluorescence detection (FLD), it becomes a powerful tool for analyzing compounds that are either naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov Since DABA itself does not possess a strong chromophore or fluorophore, pre-column derivatization is a common strategy to enhance its detection by FLD. nih.govshimadzu.com

Derivatization agents such as 4,7-phenanthroline-5,6-dione (phanquinone) can be used to label amino acids like DABA, rendering them fluorescent. nih.gov The resulting fluorescent adducts can then be separated on a reversed-phase HPLC column, often using a gradient elution with a mobile phase consisting of a buffer and an organic modifier. nih.gov This approach offers high sensitivity, allowing for the detection of DABA at low concentrations. shimadzu.com The stability of the derivatives is a key advantage, though the derivatization conditions may require optimization. nih.gov For instance, derivatization with phanquinone (B1679763) may require elevated temperatures and specific pH conditions to ensure complete reaction. nih.gov Another common derivatizing reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts rapidly with amino acids to form highly fluorescent and stable derivatives. creative-proteomics.comresearchgate.net The separation of these derivatives is typically achieved on a reversed-phase column. researchgate.net

Table 1: HPLC-FLD Methods for Amino Acid Analysis
Derivatizing ReagentDetection MethodKey AdvantagesConsiderations
PhanquinoneFluorescenceHigh stability of derivativesRequires specific derivatization conditions (e.g., temperature, pH) nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence and UVRapid reaction, stable derivatives creative-proteomics.comresearchgate.netPotential for interference from hydrolysis by-products creative-proteomics.com
o-Phthaldialdehyde (OPA)FluorescenceRapid pre-column derivatization-

Ultra-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometry Detection

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. researchgate.net For the analysis of DABA, UPLC can be coupled with either ultraviolet (UV) or mass spectrometry (MS) detection.

While UV detection is less sensitive than fluorescence for non-chromophoric molecules like DABA, it can be employed after derivatization with a UV-active tag. shimadzu.com However, the primary advantage of UPLC in this context is its seamless integration with mass spectrometry.

UPLC-MS combines the high separation efficiency of UPLC with the high selectivity and sensitivity of mass spectrometry. This combination is particularly powerful for analyzing DABA in complex matrices where co-eluting compounds can interfere with other detection methods. The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of DABA, providing unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov Since DABA is a non-volatile amino acid, it requires derivatization to increase its volatility before it can be analyzed by GC-MS. nih.gov

A common derivatization approach involves the use of alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, in an aqueous medium. nih.gov This one-step reaction derivatizes the amino and carboxyl groups of DABA, making it amenable to GC separation. The derivatized DABA is then introduced into the gas chromatograph, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. nih.govnih.gov GC-MS offers excellent chromatographic resolution and highly specific detection, making it a valuable tool for DABA analysis. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it ideal for the analysis of trace amounts of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

For the analysis of DABA in complex biological matrices such as plasma, tissue extracts, or cyanobacterial cultures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.govnih.gov

In an LC-MS/MS experiment, the sample is first injected into an LC system where DABA is separated from other matrix components. The eluent from the LC column is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the parent ion of DABA is selected. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing interferences from the matrix. nih.gov A study developed an LC-MS/MS method using hydrophilic interaction liquid chromatography (HILIC) for the analysis of neurotoxins, including DABA, in cyanobacteria. nih.gov This method demonstrated good recoveries, although matrix effects leading to ion suppression were observed for DABA. nih.gov

Sample Preparation and Derivatization Strategies (e.g., Acid Hydrolysis, Chloroformate Derivatives, AQC)

Effective sample preparation is critical for accurate and reliable LC-MS/MS analysis of DABA, especially in complex biological samples. The goal of sample preparation is to extract DABA from the matrix, remove interfering substances, and concentrate the analyte.

Acid Hydrolysis: When DABA is present in a protein-bound form, acid hydrolysis is required to release the free amino acid. researchgate.net This typically involves treating the sample with a strong acid, such as 6 M hydrochloric acid, at an elevated temperature for an extended period. researchgate.netucr.edu Care must be taken to avoid degradation of the analyte during this process. mdpi.com

Chloroformate Derivatives: As mentioned in the GC-MS section, chloroformate reagents are effective for derivatizing amino acids. Ethyl chloroformate (ECF) can derivatize both the amino and carboxyl groups of DABA, increasing its hydrophobicity. nih.gov This allows for extraction of the derivatized DABA into an organic solvent like chloroform, which helps to remove salts and other polar interferences that can cause ion suppression in the mass spectrometer. nih.gov

AQC Derivatization: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another widely used derivatization reagent for amino acids. creative-proteomics.comwaters.com AQC reacts with primary and secondary amines to form stable, fluorescent, and UV-active derivatives. waters.comthermofisher.com This derivatization not only improves chromatographic retention on reversed-phase columns but also enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity. researchgate.netscispace.com The reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. lcms.cz

Table 2: Sample Preparation and Derivatization Strategies for DABA Analysis
StrategyPurposeKey Reagents/ConditionsAdvantages
Acid HydrolysisRelease of protein-bound DABA6 M HCl, elevated temperature (e.g., 110°C) researchgate.netAllows for the analysis of total DABA content researchgate.net
Chloroformate DerivatizationIncrease hydrophobicity, improve extraction, and enable GC analysis nih.govEthyl chloroformate (ECF) nih.govReduces matrix effects by allowing for organic extraction nih.gov
AQC DerivatizationImprove chromatographic retention and enhance MS sensitivity researchgate.netscispace.com6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) waters.comForms stable derivatives suitable for both fluorescence and MS detection waters.comthermofisher.com
Isomer Differentiation (e.g., from BMAA, AEG)

The presence of structural isomers such as β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG) presents a significant analytical challenge in the identification of DAB. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the unambiguous determination of these isomers. nih.gov The separation is typically achieved based on the differential retention times of the underivatized amino acids on a chromatographic column. For instance, a novel LC-MS/MS method was developed for the determination of BMAA and DAB in cyanobacteria and plant seeds without the need for derivatization. nih.gov

Furthermore, chiral derivatization followed by LC-MS/MS can be employed to separate all aminobutyric acid isomers, including the enantiomers of DAB. nih.gov This approach involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which can then be resolved on a standard C18 column. nih.gov The resulting derivatives often exhibit characteristic fragmentation patterns in the tandem mass spectrometer, aiding in their specific identification. nih.gov An HPLC procedure that separates D- and L-amino acid isomers has been applied to analyze the peptidoglycan of actinomycetes containing DAB, highlighting the importance of isomer differentiation in taxonomic studies. nih.gov

Validation of Detection Limits and Quantification in Environmental and Biological Samples

Validated analytical methods are essential for reliable quantification of 2,4-diaminobutyric acid in complex samples. A single-laboratory validation study for the determination of BMAA, AEG, and DAB in food products containing cyanobacteria has been reported. oup.comresearchgate.net This method, utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), established a limit of detection (LOD) of 0.187 ng/mL and a lower limit of quantification (LLOQ) of 0.746 ng/mL for the analytes. oup.comresearchgate.net

Another LC-MS/MS method for underivatized BMAA and DAB reported different detection limits depending on the matrix. For DAB, the LOD was less than 0.06 µg/g in cyanobacteria and less than 0.008 µg/g in angiosperm seeds. nih.gov In the same study, DAB was detected in 16 cyanobacterial samples at concentrations ranging from 0.07 to 0.83 µg/g and in the seeds of Lathyrus latifolius at 4.21 µg/g. nih.gov In food supplements, DAB has been found at concentrations as high as 100 µg/g. oup.comresearchgate.net

Below is an interactive data table summarizing the detection limits for 2,4-diaminobutyric acid in various samples.

Analytical MethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
UPLC-MS/MS (AQC derivatization)Food Supplements0.187 ng/mL0.746 ng/mL
LC-MS/MS (underivatized)Cyanobacteria< 0.06 µg/gNot Reported
LC-MS/MS (underivatized)Angiosperm Seeds< 0.008 µg/gNot Reported
GC-MS (propyl chloroformate derivatization)Authenticated Standard0.0042 nmol per injection0.084 nmol per injection
LC-MS (propyl chloroformate derivatization)Authenticated Standard0.042 pmol per injection0.82 pmol per injection

Triple Quadrupole Tandem Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity

Ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone for the sensitive and selective quantification of 2,4-diaminobutyric acid. This technique offers significant advantages in complex mixture analysis by performing two stages of mass analysis. In a typical setup, the first quadrupole selects a specific parent ion, which is then fragmented in the second quadrupole (the collision cell), and the resulting fragment ions are analyzed by the third quadrupole.

The use of UHPLC-MS/MS allows for the development of rapid, accurate, and precise methods for screening DAB and its isomers. oup.comresearchgate.net Derivatization of the amino acids, for example with propyl chloroformate or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is often employed to enhance chromatographic separation and ionization efficiency, thereby improving the sensitivity of the method. oup.comresearchgate.netresearchgate.net The high sensitivity of LC-MS/MS is crucial for detecting low concentrations of DAB in environmental and biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including 2,4-diaminobutyric acid. core.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom in the molecule, confirming its structure.

For 2,4-diaminobutyric acid, ¹H NMR spectra in D₂O show characteristic shifts for the protons at different positions in the molecule. nih.gov Similarly, ¹³C NMR provides signals for each unique carbon atom, further confirming the molecular skeleton. nih.govchemicalbook.com NMR can also be used for quantitative analysis (qNMR), which can be highly accurate and precise for determining the concentration of a substance or its impurities in a sample. researchgate.net

The following table presents typical ¹H NMR chemical shifts for 2,4-diaminobutyric acid in water. nih.gov

ProtonChemical Shift (ppm)
H-23.83
H-32.24
H-43.17

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers a high-resolution separation technique for charged molecules like amino acids. scispace.comresearchgate.net In CE, components of a sample migrate at different velocities in an electrolyte solution under the influence of an electric field. For the analysis of amino acids, which often lack a strong chromophore, pre-column derivatization with a labeling agent such as 1,2-naphthoquinone-4-sulfonate (NQS) can be employed to facilitate spectrophotometric detection. scispace.comresearchgate.net

The separation of the resulting amino acid derivatives can be optimized by adjusting parameters such as the background electrolyte composition and the applied voltage. scispace.comresearchgate.net More recently, capillary electrophoresis-mass spectrometry (CE-MS) has been utilized for the rapid determination of aminobutyric acids without the need for derivatization, offering a simplified and fast analytical approach. nih.gov

Immunological Assays (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are highly sensitive and specific methods for detecting and quantifying a target analyte in a sample. thermofisher.com The assay relies on the specific binding of an antibody to its antigen. There are several formats of ELISA, including direct, indirect, sandwich, and competitive assays. ptglab.com In a typical sandwich ELISA, a capture antibody is immobilized on a solid support, which then binds the target antigen from the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the antigen, and the subsequent addition of a substrate produces a measurable signal that is proportional to the amount of antigen present. ptglab.com

While ELISA is a widely used technique for a variety of biomolecules, there are currently no commercially available ELISA kits specifically designed for the detection of 2,4-diaminobutyric acid. The development of such an assay would require the production of specific antibodies that can recognize and bind to DAB with high affinity and selectivity.

Radiochemical Synthesis and Application in Imaging (e.g., L-[11C]DAB)

Radiolabeled compounds are essential tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of L-[¹¹C]DAB would involve the incorporation of the short-lived positron-emitting isotope carbon-11 (B1219553) (t½ ≈ 20.4 min) into the DAB molecule. A common strategy for ¹¹C-labeling of amino acids is through N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). mdpi.comcam.ac.uk

The radiosynthesis of such a tracer would likely be performed in an automated synthesis module to handle the high radioactivity and short half-life of the isotope. nih.govnih.gov Following the radiolabeling reaction, the product would be purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before its use in imaging studies. researchgate.net A PET tracer like L-[¹¹C]DAB could potentially be used to study the in vivo distribution and kinetics of this amino acid, providing valuable insights into its biological roles and transport mechanisms.

Biological and Toxicological Implications of 2,4 Diaminobutyric Acid in Research Models

Neurotoxicity and Association with Neurodegenerative Conditions

2,4-Diaminobutyric acid has been identified as a neurotoxic compound, with research suggesting its potential, though not yet fully established, association with neurodegenerative conditions. Its neurotoxic effects are multifaceted, involving mechanisms of excitotoxicity and indirect damage secondary to systemic toxicity.

Mechanisms of Excitotoxicity

Excitotoxicity is a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). Research on leech Retzius neurons has shown that 2,4-DABA is an excitatory amino acid that causes significant membrane depolarization. nih.gov This excitatory action is proposed to be mediated by two distinct mechanisms. The initial phase of depolarization is believed to be caused by the activation of ionotropic glutamate receptors. nih.gov This is followed by a second stage of depolarization, which is thought to be driven by the stimulation of an electrogenic sodium-dependent neutral amino acid transporter, leading to a further influx of positive charge into the neuron. nih.gov This extensive and prolonged depolarization can lead to irreversible functional disturbances in neurons. nih.gov

Animal Models of Neurotoxicity (e.g., Zebrafish, Rat, Leech Retzius Neurons)

Various animal models have been employed to investigate the neurotoxic effects of 2,4-Diaminobutyric acid.

Zebrafish (Danio rerio): Studies using embryonic and adult zebrafish have shown that while 2,4-DABA exhibits no overt toxicity at lower concentrations, higher sublethal concentrations can lead to cardiotoxicity. In vivo studies on zebrafish larvae demonstrated that 2,4-DABA was more potent in decreasing larval viability compared to its isomers BMAA and AEG, with a 50% reduction in survival at a concentration of 500µM over six days. biorxiv.org However, post-mortem histological analysis of juvenile zebrafish did not show any liver or brain abnormalities associated with hepato- or neurotoxicity at the tested concentrations.

Rat: In rat models, the intraperitoneal administration of toxic doses of L-2,4-diaminobutyric acid resulted in symptoms of hyperirritability, tremors, and convulsions within 12 to 20 hours. nih.gov These studies also revealed a slight increase in blood and brain ammonia (B1221849) concentrations and a two- to three-fold increase in brain glutamine levels. nih.gov Pretreatment with 2,4-DABA was also found to enhance catalepsy induced by pilocarpine (B147212) and alpha-flupenthixol, supporting the hypothesis of an inhibitory strionigral GABA-ergic pathway. nih.gov

Leech Retzius Neurons: As mentioned previously, intracellular recordings from Retzius nerve cells of the leech Haemopis sanguisuga have been instrumental in elucidating the excitatory effects of 2,4-DABA. These studies demonstrated that 2,4-DABA induces a concentration-dependent, two-stage membrane depolarization that is significantly larger than that caused by other excitatory amino acids like Glutamate and Aspartate. nih.gov This model has been crucial in identifying the dual mechanism of action involving both ionotropic glutamate receptors and amino acid transporters. nih.gov

Comparative Toxicity with Other Cyanotoxins (e.g., BMAA, AEG)

2,4-Diaminobutyric acid is often found alongside other cyanotoxins, such as β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG). Comparative studies have revealed differences in their toxic potencies and mechanisms.

In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that both BMAA and 2,4-DABA decreased cell viability after a 48-hour treatment, while AEG was not cytotoxic under the same conditions. nih.gov Interestingly, 2,4-DABA did not induce the same endoplasmic reticulum stress markers as BMAA. nih.gov However, when combined, BMAA and 2,4-DABA resulted in increased caspase activity and apoptosis, suggesting a synergistic toxic effect. nih.gov This indicates that while 2,4-DABA may not share the exact same mechanism of toxicity as BMAA, its presence can enhance the neurotoxicity of BMAA. nih.gov

In primary cortical cultures, the order of toxic potency was found to be AEG > DAB > D-BMAA > L-BMAA, suggesting that some isomers of BMAA may be more potent neurotoxins than BMAA itself. nih.gov In vivo studies with zebrafish larvae also found 2,4-DAB to be the most potent of the three isomers in terms of reducing viability. biorxiv.org

Role in Chronic Ammonia Toxicity and Secondary Brain Damage

A significant aspect of the neurotoxicity of L-2,4-diaminobutyric acid appears to be indirect, stemming from its effects on the liver. nih.gov Research suggests that this compound is concentrated in the liver, where it can cause damage, leading to a state of chronic ammonia toxicity. nih.gov

The mechanism behind this involves the competitive inhibition of ornithine carbamoyltransferase, a key enzyme in the urea (B33335) cycle responsible for ammonia detoxification. nih.gov By inhibiting this enzyme, L-2,4-diaminobutyric acid impairs the liver's ability to synthesize urea, leading to a prolonged, slight increase in the body's ammonia concentration. nih.gov This chronic hyperammonemia can, in turn, lead to secondary brain damage and contribute to the observed neurotoxic symptoms. nih.gov This is supported by findings in rats where toxic doses of L-2,4-diaminobutyric acid led to a delayed onset of neurological symptoms compared to the acute toxicity observed with direct administration of ammonium (B1175870) acetate (B1210297) or other amino acids. nih.gov

Antitumor Activity and Therapeutic Potential in Experimental Oncology

In contrast to its neurotoxic properties, 2,4-Diaminobutyric acid has demonstrated potential as an antitumor agent in experimental settings. Its cytotoxic effects have been observed against specific cancer cell lines.

Cytotoxicity to Malignant Glioma Cells and Fibrosarcoma Cells

Malignant Glioma Cells: L-2,4-Diaminobutyric acid has been shown to induce a cytolytic effect on human malignant glioma cell lines. One study reported that a 24-hour incubation with 6 mmol/L of L-DABA caused irreversible injury to human malignant glioma cells. An experimentally induced rat glioma cell line was also susceptible, with complete cellular destruction achieved at a concentration of 16 mmol/L.

Fibrosarcoma Cells: In vitro studies on mouse fibrosarcoma cells revealed that incubation with 10 mM L-2,4 diaminobuturic acid for 24 hours resulted in irreversible and total cell damage. nih.gov The proposed mechanism for this cell-destructive effect is osmotic lysis due to the unregulated intracellular accumulation of this non-metabolizable amino acid. nih.gov In an in vivo experiment, mice with transplanted fibrosarcoma treated with intraperitoneal injections of an isotonic 0.1 M DAB solution showed a 43.4% reduction in tumor growth compared to untreated mice. nih.gov

Interactive Data Table: Cytotoxicity of L-2,4-Diaminobutyric Acid on Cancer Cell Lines

Cell LineOrganismCancer TypeEffective ConcentrationIncubation Time (hours)Observed Effect
Human Malignant GliomaHumanGlioma6 mmol/L24Irreversible injury
Rat GliomaRatGlioma16 mmol/L24Complete cellular destruction
Mouse FibrosarcomaMouseFibrosarcoma10 mM24Irreversible and total cell damage

Interactive Data Table: In Vivo Antitumor Activity of L-2,4-Diaminobutyric Acid

Animal ModelCancer TypeTreatmentOutcome
MouseFibrosarcomaIntraperitoneal injections of 0.1 M DAB solution43.4% reduction in tumor growth

Osmotic Lysis Mechanism in Cancer Cells

DL-2,4-Diaminobutyric acid (DABA) has been shown to induce a unique form of cell death in cancer cells through osmotic lysis. This mechanism is predicated on the uncontrolled intracellular accumulation of the non-metabolizable amino acid. nih.gov Research on mouse fibrosarcoma cells demonstrated that incubation with 10 mM of L-2,4 diaminobutyric acid for 24 hours resulted in irreversible and total cell damage. nih.gov The destructive effect is believed to stem from an oversaturation of the amino acid within the cell, leading to a fatal disruption of osmotic balance. nih.gov

Further studies on hepatoma cells elaborated on this process, suggesting that the cell destruction is a result of a massive and unlimited uptake of DABA. lu.se This uptake is energized by the sodium gradient (Na+) and does not appear to be constrained by saturation kinetics. lu.se The continuous influx of DABA forces the cancer cell into an energy crisis as it futilely attempts to restore the sodium gradient, ultimately contributing to the lytic effect. lu.se This principle of disrupting cellular homeostasis by overwhelming transport mechanisms is a key aspect of its antitumor action. nih.govlu.se The harmful impact of DABA could be negated by the presence of other amino acids like L-alanine and L-methionine, which compete for the same cellular transport system. nih.gov

The broader concept of killing cancer cells via osmotic disruption is known as Targeted Osmotic Lysis (TOL). encyclopedia.pub This strategy often exploits the fact that many aggressive cancer cells over-express voltage-gated sodium channels (VGSCs). encyclopedia.pubmdpi.com Concurrently activating these channels while blocking sodium pumps leads to a massive influx of sodium ions, followed by water, causing the cell to swell and burst. mdpi.comlsuhsc.edu While not always involving DABA directly, the TOL principle provides a clear framework for understanding how the DABA-induced, non-saturated accumulation leads to osmotic lysis in susceptible cancer cells. nih.govencyclopedia.pub

Use as a Precursor for Antitumor Drug Synthesis (e.g., Daunorubicin Derivatives)

Beyond its direct cytotoxic effects, 2,4-diaminobutyric acid serves as a valuable precursor in the synthesis of more complex antitumor drugs. A notable example is its use in creating derivatives of the anthracycline antibiotic, Daunorubicin. nih.gov Research has shown that coupling basic amino acids, including 2,4-diaminobutyric acid, to the amino group of the Daunorubicin molecule can enhance its therapeutic properties. nih.gov

These amino acid and peptide derivatives are significantly less toxic than the parent Daunorubicin drug, which allows for their administration at much higher doses. nih.gov In studies on EL4 leukemia cells in mice, these derivatives demonstrated superior therapeutic effects compared to Daunorubicin alone. nih.gov Specifically, a diaminobutyryl-Daunorubicin derivative was identified as the most efficient among those tested, successfully curing 70% to 80% of the tumor-bearing mice in a multi-dose treatment regimen. nih.gov This highlights the role of 2,4-diaminobutyric acid not just as a standalone agent, but as a building block for developing safer and more effective chemotherapeutic agents.

In Vitro and In Vivo Tumor Model Studies

The antitumor potential of 2,4-diaminobutyric acid has been evaluated in various preclinical models, yielding detailed insights into its efficacy and limitations.

In Vitro Studies: Laboratory studies on cultured cancer cells have consistently demonstrated the cytotoxic effects of DABA.

Mouse Fibrosarcoma Cells: These cells were completely and irreversibly destroyed after a 24-hour incubation with 10 mM L-2,4-diaminobutyric acid. nih.gov

Human Glioma Cells (SK-MG-1): DABA induced a cytolytic effect, with a concentration of 20 mM required to reduce the cell count by 50% (LD50) after 24 hours. nih.gov However, in this model, the compound was not preferentially toxic to the cancer cells, as normal human fibroblasts showed an LD50 of 12.5 mM under the same conditions. nih.gov

Hepatoma Cells: A single hepatoma cell line experienced irreversible damage following an 8-hour incubation with 8 mmol/L of DABA. lu.se

In Vivo Studies: Studies in animal models have corroborated the antitumor activity observed in vitro, while also highlighting potential challenges.

Mouse Fibrosarcoma Model: In mice with subcutaneously transplanted fibrosarcoma, intraperitoneal injections of a 0.1 M DABA solution led to a 43.4% reduction in tumor growth. The mean tumor weight in treated animals was 1.16 g, compared to 2.05 g in the untreated control group. nih.gov However, the treatment was associated with significant toxicity, including 17 drug-related deaths, weight loss, and specific neurological symptoms. nih.gov

Pharmacokinetic Studies: To better understand its behavior in living systems, L-2,4-diamino[4-11C]butyric acid (a radiolabeled version) was synthesized. nih.gov This allowed researchers to track its uptake in various animal tumor models, concluding that it is a potentially useful tool for assessing the pharmacokinetics of L-DABA as an antitumoral agent, though its utility for diagnostic imaging appears limited. nih.gov

Model SystemStudy TypeKey FindingsReference
Mouse Fibrosarcoma CellsIn VitroIrreversible cell destruction at 10 mM concentration after 24 hours. nih.gov
Human Glioma Cells (SK-MG-1)In VitroLD50 of 20 mM after 24 hours; less toxic than to normal fibroblasts (LD50 12.5 mM). nih.gov
Hepatoma Cell LineIn VitroIrreversible damage at 8 mmol/L concentration after 8 hours. lu.se
Mouse Fibrosarcoma TransplantIn Vivo43.4% reduction in mean tumor weight; significant side effects and toxicity observed. nih.gov
Various Animal Tumor ModelsIn Vivo (Pharmacokinetics)Radiolabeled L-[11C]DAB is useful for evaluating pharmacokinetics of the compound as an antitumor agent. nih.gov

Impact on Plant Physiology and Ecosystems

Toxicity and Bioaccumulation in Crop Plants

The biological effects of 2,4-diaminobutyric acid extend to the plant kingdom, where it can act as a toxin and accumulate in tissues. A study on the forage crop alfalfa (Medicago sativa) investigated the impact of exposing seedlings to L-2,4-diaminobutyric acid. The results showed that the compound significantly inhibited root growth, demonstrating its phytotoxicity. uts.edu.au

Furthermore, the study analyzed the uptake and distribution of the amino acid within the plant. DABA was detected in both free and protein-bound forms in the alfalfa seedlings. uts.edu.au The accumulation was not uniform, with concentrations in the roots being approximately ten times higher than in the shoots. uts.edu.au These findings suggest that crop plants can absorb DABA from contaminated sources, such as irrigation water, potentially allowing it to enter the food chain. uts.edu.au This represents a possible pathway for human and animal exposure to this non-protein amino acid. uts.edu.au

Plant SpeciesObserved EffectBioaccumulation DetailsReference
Alfalfa (Medicago sativa)Significant inhibition of root growth.Detected in free and protein-bound fractions; ~10x higher concentration in roots vs. shoots. uts.edu.au

Ecological Significance as a Cyanotoxin

2,4-diaminobutyric acid is recognized as a cyanotoxin, a toxic compound produced by certain types of bacteria called cyanobacteria (blue-green algae). mdpi.comnih.gov It is often found in aquatic environments alongside other cyanotoxins and its neurotoxic structural isomer, β-N-methylamino-L-alanine (BMAA). nih.govresearchgate.net The production of DABA is not limited to cyanobacteria; it has also been identified in various marine and freshwater diatoms and dinoflagellates. mdpi.com

The ecological concern surrounding DABA is linked to its high neurotoxicity, which poses a significant threat to animal welfare and human health in aquatic ecosystems. nih.govresearchgate.net In a comparative toxicity study using larval zebrafish, 2,4-DAB was found to be the most potent among three related cyanotoxins (BMAA, AEG, and 2,4-DAB). It decreased larval viability by approximately 50% and induced motor dysfunction, indicating distinct and potent neurotoxic effects. nih.gov

Environmental factors can influence the production of DABA by cyanobacteria. In laboratory cultures of Microcystis aeruginosa, production was significantly enhanced by extreme concentrations of nutrients (phosphate, nitrate) and physical factors (illumination, temperature). nih.gov The widespread presence of DABA was confirmed in a screening of 17 cultured cyanobacterial strains, where 13 were found to produce it, indicating that its occurrence is not species-specific. nih.gov This broad distribution underscores the need to consider DABA as a relevant environmental toxin in freshwater systems. nih.gov

Interaction with Protein Synthesis and Lysine (B10760008) Analogs

The reason why L-lysine is one of the 20 canonical amino acids used in protein synthesis while its close structural analogs like L-2,4-diaminobutyric acid (Dab) are not, is a subject of scientific inquiry. nih.gov Research suggests that the chemical stability of the resulting peptide chain plays a crucial role in this natural selection. researchgate.net

Studies into non-enzymatic peptide synthesis have shown that while lysine readily forms stable peptides, its shorter homolog, 2,4-diaminobutyric acid, cannot. nih.gov This is because Dab undergoes a rapid and quantitative internal cyclization reaction that irreversibly blocks the process of peptide bond formation. nih.gov

This instability was further explored through the synthesis of polypeptide amphiphiles based on Dab. nih.govresearchgate.net Researchers found that once the primary amine groups on the Dab side chains were liberated, they spontaneously attacked the amide linkages in the polypeptide backbone. nih.gov This resulted in the formation of thermodynamically stable 5- or 6-membered lactam rings, a process that leads to the degradation and disintegration of the polypeptide structure. nih.govresearchgate.net This inherent self-destructive property of Dab-containing polypeptides provides a compelling chemical explanation for why lysine, which does not undergo such degradation, was evolutionarily selected for the crucial role of protein synthesis. researchgate.netnih.gov

Advanced Applications and Future Directions in Research

Design and Synthesis of Novel Bioactive Molecules and Derivatives

The chemical versatility of DL-2,4-diaminobutyric acid dihydrochloride (B599025) makes it a valuable precursor in the synthesis of a wide range of bioactive molecules and their derivatives. Researchers are actively exploring its potential in creating novel compounds with therapeutic properties.

DL-2,4-Diaminobutyric acid is utilized as a non-proteinogenic amino acid in peptide synthesis. Its incorporation can introduce unique structural and functional properties to peptides. For instance, novel antimicrobial pseudopeptides containing 2,4-diaminobutyric acid have been identified. researchgate.net These pseudopeptides exhibit metal-chelating properties, interacting with copper and nickel ions, and have shown antimicrobial and anti-inflammatory activities without cytotoxic effects, suggesting their potential for treating bacterial infections. researchgate.net The process of incorporating such unnatural amino acids is crucial in the development of new peptide-based drugs.

DL-2,4-Diaminobutyric acid (DABA) has been investigated for its potential in treating neurological disorders due to its influence on the GABAergic system. wikipedia.org It acts as a non-competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor. wikipedia.org By inhibiting the enzyme that breaks down GABA and blocking its reuptake, DABA effectively increases GABA levels in the brain. wikipedia.org This mechanism of action has led to research into its potential anticonvulsant properties. wikipedia.org Toxic doses of L-2,4-diaminobutyric acid have been shown to induce hyperirritability, tremors, and convulsions in rats, which is linked to a chronic increase in ammonia (B1221849) concentration in the blood and brain. nih.govnih.gov

Role as an Internal Standard in Amino Acid Analysis

In the field of analytical chemistry, particularly in amino acid analysis, DL-2,4-diaminobutyric acid dihydrochloride serves as a valuable internal standard. An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other components. The L-isomer, L-2,4-Diaminobutyric acid dihydrochloride, is particularly suitable for differentiating β-N-methylamino-L-alanine (BMAA) from other diamino acids using techniques like HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS).

Development of Diagnostic Tools and Biomarkers

Research into DL-2,4-diaminobutyric acid has extended to its potential application in the development of diagnostic tools and as a biomarker for certain conditions. A biomarker is a measurable indicator of a biological state or condition. The presence of 2,4-diaminobutyric acid has been detected in various organisms, from bacteria to humans, and in substances like cow's milk, suggesting it could be a potential biomarker for the consumption of certain foods. hmdb.ca Furthermore, its role as a non-physiological cationic amino acid analogue with potent antitumoral activity against human glioma cells in vitro opens avenues for its investigation as a biomarker in oncology. hmdb.ca

Biotechnological Applications

The biotechnological applications of DL-2,4-diaminobutyric acid are expanding, with a focus on microbial and enzymatic processes. It is a key intermediate in the biosynthesis of ectoine (B1671093), a compatible solute that protects microorganisms from osmotic stress. mdpi.com The enzymatic conversion of L-2,4-diaminobutyric acid is a critical step in this pathway. mdpi.com Additionally, research has identified a novel enzyme activity in Enterobacter aerogenes that catalyzes the formation of 1,3-diaminopropane (B46017) from L-2,4-diaminobutyric acid. Understanding these metabolic pathways is crucial for developing new biotechnological production methods. The biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus involves a unique cofactor-independent stereoinversion of the molecule, highlighting its role in the production of bioactive polymers. frontiersin.org

Integration into Multidisciplinary Research Platforms

This compound is increasingly being integrated into multidisciplinary research platforms that combine chemistry, biology, and medicine. In chemical biology, it is used to study enzyme mechanisms, such as the PLP-independent 2,4-diaminobutyric acid racemase, which provides insights into the evolution and structure-function relationships of these enzymes. frontiersin.org Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, also utilize this compound to understand metabolic pathways and their alterations in disease states. mdpi.com Its unique properties, including its antitumor effects on hepatoma cells by inducing hyperosmosis and cell lysis, make it a subject of interest in integrated cancer research programs. nih.gov

Conclusion and Emerging Research Themes in Dl 2,4 Diaminobutyric Acid Dihydrochloride Studies

Synthesis and Optimization Strategies for Research Grade Material

The generation of high-purity DL-2,4-Diaminobutyric acid dihydrochloride (B599025) is fundamental for rigorous scientific investigation. Historically, synthesis routes involved multi-step processes starting from precursors like glutamic acid or various esters, often resulting in low yields. oregonstate.edu For instance, early methods involved the Schmidt reaction on α-amino-dicarboxylic acids or synthesis from 13-phthalimido ethylmalonic ester. oregonstate.edu

Modern approaches have focused on improving efficiency, yield, and purity. A contemporary strategy involves using homoserine as a starting material, employing a series of protection and deprotection steps for the amino and carboxyl groups to achieve the final product. patsnap.com A key challenge in producing research-grade material is the effective removal of reactants and byproducts. Modified isolation procedures, such as the use of ion-exchange columns, are crucial for purifying the final dihydrochloride salt and eliminating contaminants like sulfuric acid or unreacted precursors. oregonstate.edu The optimization of these synthetic and purification pathways is an ongoing effort, aimed at providing researchers with reliable and cost-effective access to this important compound.

Table 1: Comparison of Synthesis Precursors for 2,4-Diaminobutyric Acid
Starting MaterialGeneral ApproachReference
13-Phthalimido ethylmalonic esterCondensation, bromination, decarboxylation, amination, and hydrolysis oregonstate.edu
N-acetyl-glutamineMulti-step conversion oregonstate.edu
Glutamic AcidSchmidt reaction oregonstate.edu
HomoserineProtecting group chemistry (Boc, Benzyl ester, Pht) over six steps patsnap.com

Challenges and Opportunities in Analytical Detection of Isomers

A significant challenge in the study of 2,4-diaminobutyric acid (DAB) is the accurate detection and quantification of its various structural isomers and stereoisomers (enantiomers). rsc.orgresearchgate.net These isomers often possess nearly identical physical and chemical properties, making their separation by conventional analytical methods difficult. nih.govresearchgate.net Traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, for example, have often quantified different isomers together, obscuring their distinct biological roles. nih.govresearchgate.net

The primary opportunity in this domain lies in the development of advanced, highly selective analytical techniques. nih.gov A major breakthrough has been the use of chiral derivatizing agents prior to LC-MS/MS analysis. rsc.orgnih.gov Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) react with the amino acid isomers to form diastereomers, which can then be successfully separated on a standard C18 column in a single run. rsc.orgnih.gov Furthermore, methods have been developed for the unambiguous determination of DAB and its isomers without derivatization, which helps to avoid potential complications associated with the derivatization process itself. nih.gov These advancements are crucial for accurately assessing the concentration of specific isomers in complex biological and food matrices, from cyanobacteria to human serum. nih.govnih.gov The ability to distinguish between L-DAB and D-DAB, for instance, has proven to be a valuable taxonomic marker for differentiating genera of actinomycetes. nih.gov

Table 2: Modern Analytical Approaches for Aminobutyric Acid Isomer Separation
TechniquePrincipleKey AdvantageReference
Chiral Derivatization with LC-MS/MSUses a chiral reagent (e.g., L-FDVDA) to form diastereomers that are separable on a standard column.Allows for simultaneous separation of all isomers in a single analysis. rsc.orgnih.gov
Direct LC-MS/MS AnalysisOptimized chromatography and mass spectrometry parameters to separate underivatized isomers.Eliminates potential artifacts and complexities of derivatization steps. nih.gov
Advanced Marfey's Method (LC-MS)Pre-column derivatization with L-FDLA for precise enantiomeric quantification.High precision for quantitative enantio-determination, especially in enzymatic assays. frontiersin.org
High-Performance Liquid Chromatography (HPLC)Chromatographic separation of D- and L-isomers, often after derivatization.Effective for specific applications like taxonomic differentiation based on cell wall composition. nih.gov

Advancing the Understanding of Mechanisms in Health and Disease

Research into DL-2,4-diaminobutyric acid has uncovered several distinct mechanisms of action with implications for both health and disease. One of the most studied aspects is the neurotoxicity associated with the L-isomer. nih.govnih.gov Evidence suggests this toxicity is not direct but rather a consequence of liver damage. nih.govnih.gov L-2,4-DAB acts as a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea (B33335) cycle. nih.gov This inhibition impairs the liver's ability to process ammonia (B1221849), leading to a state of chronic, low-level hyperammonemia that is believed to cause the observed neurotoxic effects, such as tremors and convulsions in animal models. nih.govnih.gov

In contrast to its toxic potential, 2,4-DAB also exhibits promising therapeutic mechanisms. It is known to be an inhibitor of GABA transaminase, an enzyme that breaks down the inhibitory neurotransmitter GABA. fishersci.ca By inhibiting this enzyme, 2,4-DAB can elevate GABA levels, suggesting a modulatory role in the central nervous system. fishersci.ca Studies have shown that as a GABA neuronal uptake inhibitor, it can potentiate the effects of other drugs, lending support to the existence of an inhibitory strionigral GABA-ergic pathway. nih.gov

Perhaps most distinctively, L-2,4-DAB has demonstrated a unique antitumor effect. nih.gov It appears to accumulate in malignant cells, such as hepatoma and glioma cells, through a process that does not become saturated. nih.govlu.segoogle.com This massive, unchecked influx of the amino acid is thought to induce hyperosmosis, leading to cell lysis and death. nih.gov This mechanism, being purely physical and dependent on transport rather than metabolic pathways, presents a novel approach to cancer therapy.

Future Research Avenues and Translational Potential

The diverse biological activities of DL-2,4-diaminobutyric acid dihydrochloride open up several compelling avenues for future research and translational applications. The unique antitumor mechanism based on hyperosmotic cell lysis holds significant translational potential. nih.gov Future studies should focus on elucidating the specific transporters responsible for its accumulation in cancer cells and exploring its efficacy in a wider range of malignancies. Its unique mode of action makes it an excellent candidate for combination therapies, where it could act synergistically with conventional cytostatic drugs. nih.gov

The compound's interaction with the GABAergic system warrants further investigation. nih.gov Its ability to modulate GABA levels could be harnessed for therapeutic benefit in neurological and psychiatric disorders characterized by GABAergic deficits. Research into developing derivatives of 2,4-DAB with improved specificity and pharmacokinetic profiles could lead to novel treatments for conditions such as epilepsy or anxiety disorders. The synthesis of new molecules by fusing amino acids like 2,4-DAB with other chemical scaffolds is an emerging field that could yield compounds with novel biological activities, such as enhanced antibacterial properties. ijper.org

Finally, the continued development of sophisticated analytical methods will be the bedrock of future progress. rsc.orgnih.gov These tools will allow researchers to precisely measure individual isomers in clinical samples, potentially identifying new biomarkers for disease and clarifying the specific contributions of the D- and L-enantiomers to the observed physiological and pathological effects. researchgate.net This will be critical for translating the basic science of DL-2,4-diaminobutyric acid into tangible clinical applications.

Q & A

Q. What are the key synthetic routes and characterization methods for DL-2,4-diaminobutyric acid dihydrochloride?

  • Methodological Answer : The compound is synthesized via the Bucherer-Bergs reaction, involving 4-chlorobutyraldehyde dimethyl acetal, hydrogen cyanide, and ammonium bicarbonate . Commercial production typically yields mono- and dihydrochloride salts. Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : Confirms structure via proton and carbon-13 shifts.
  • Mass Spectrometry (MS) : Validates molecular weight (191.056 g/mol) and purity .
  • Elemental Analysis : Ensures stoichiometric consistency (C₄H₁₀N₂O₂·2HCl).

Q. How is this compound quantified in biological samples?

  • Methodological Answer : Reverse-phase HPLC coupled with pre-column derivatization (e.g., AccQ-Tag) is widely used for quantification in algal or bacterial extracts. For example, in BMAA toxicity studies, this compound is separated using a TSK-Gel Amide-80® column with mobile phases containing 0.1% formic acid and acetonitrile . Mass spectrometry (LC-MS/MS) provides higher specificity, with detection limits <1 ng/mL .

Advanced Research Questions

Q. How does cross-reactivity of this compound in BMAA-specific ELISA assays impact data interpretation?

  • Methodological Answer : The Eurofins Abraxis BMAA ELISA shows 0.01% cross-reactivity with this compound, potentially leading to false positives in neurotoxicity studies . To mitigate:
  • Confirmatory Techniques : Pair ELISA with orthogonal methods like LC-MS/MS.
  • Sample Pre-Treatment : Use solid-phase extraction (SPE) to isolate BMAA from structurally similar analogs .

Q. What role does this compound play in bacterial peptidoglycan structure?

  • Methodological Answer : In Rudaibacter terrae (Microbacteriaceae), the compound is a peptidoglycan component with a molar ratio of 1.6 relative to D-glutamic acid. Structural analysis via hydrolysis and amino acid quantification reveals its contribution to the B2c peptidoglycan type, critical for cell wall rigidity . Murein digestion with lysozyme and subsequent HPLC analysis can isolate and quantify its presence .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is incorporated into peptides via Fmoc- or Boc-protected derivatives. For example:
  • Fmoc-D-Dab(Boc)-OH : Used for side-chain protection, requiring deprotection with 20% piperidine in DMF .
  • H-DL-Dab·2HCl : Acts as a building block for unnatural amino acid residues. Coupling efficiency is optimized using HBTU/HOBt activation in DMF .

Q. What mechanisms underlie the GABA transaminase inhibition by this compound?

  • Methodological Answer : The compound competitively inhibits GABA transaminase (Ki ≈ 10 μM), increasing synaptic GABA levels. In vitro assays involve:
  • Enzyme Kinetics : Measure GABA degradation via spectrophotometry (λ = 340 nm) using purified rat brain enzyme .
  • Cell-Based Models : Assess antitumor activity in murine fibrosarcoma (e.g., L929 cells) with IC₅₀ values determined via MTT assay .

Notes for Experimental Design

  • Contradictions : While cross-reactivity in ELISA is minimal (0.01%), it necessitates validation via LC-MS/MS in neurotoxicity studies .
  • Safety : Handle this compound in a fume hood; MSDS reports irritation risks (skin/eyes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.